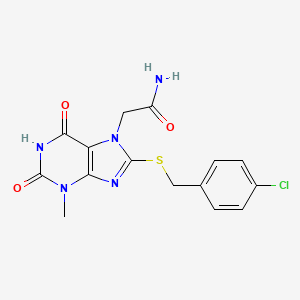

2-(8-((4-chlorobenzyl)thio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Description

The compound 2-(8-((4-chlorobenzyl)thio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a purine derivative featuring a 4-chlorobenzylthio substituent at position 8 and an acetamide group at position 7 of the xanthine core. This structure combines a thioether linkage with a chlorinated aromatic moiety, which may enhance lipophilicity and influence receptor interactions. The compound’s synthesis typically involves alkylation and amidation steps, as seen in structurally related molecules .

Properties

IUPAC Name |

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O3S/c1-20-12-11(13(23)19-14(20)24)21(6-10(17)22)15(18-12)25-7-8-2-4-9(16)5-3-8/h2-5H,6-7H2,1H3,(H2,17,22)(H,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOHKQISGCYKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Position 8 Modifications

- Compound 6014 (2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide): Substituent: 3-(4-chlorophenoxy)-2-hydroxypropyl at position 7 and thioacetamide at position 7. Synthesis: Utilized HATU/DIEA coupling, yielding a polar hydroxypropyl group that may improve solubility. Characterized by NMR and HRMS .

- 2-{[7-(2-Methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide: Substituent: 2-methoxyethyl at position 5.

Halogenation and Positional Isomerism

- 2-{[7-(2-Chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide :

Functional Group Variations in the Acetamide Side Chain

Methyl 2-(8-Bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate :

- N-[2-(4-(Benzo[d]isoxazol-3-yl)piperazino)ethyl]-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide (Compound 2): Substituent: Piperazinoethyl group linked to a benzoisoxazole. Pharmacology: Exhibits affinity for 5-HT6/7 receptors (Ki < 100 nM), highlighting the importance of the piperazine moiety in CNS targeting. The target compound’s 4-chlorobenzylthio group may prioritize different receptor interactions .

Heterocycle Core Comparisons

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): Core Structure: 1,3,4-Thiadiazole instead of purine. However, the shared 4-chlorobenzylthio group suggests similar metabolic stability .

Data Tables

Table 2. Receptor Affinity of Purine Analogs

Key Research Findings

Synthesis Strategies : The target compound’s synthesis likely parallels methods used for 6014, employing coupling agents like HATU/DIEA for amide bond formation . This contrasts with CDI-mediated reactions in piperazine-linked analogs .

Positional isomerism (e.g., 2-chlorobenzyl vs. 4-chlorobenzyl) significantly alters steric and electronic profiles, impacting receptor engagement .

Further studies should explore its affinity for these targets .

Q & A

Q. What synthetic routes are recommended for preparing this compound with high purity?

The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution at the purine scaffold followed by thioether formation with 4-chlorobenzyl mercaptan. Key steps include:

- Step 1: Activation of the purine core at the 8-position using thiophiles (e.g., Lawesson’s reagent) under inert conditions .

- Step 2: Coupling with 4-chlorobenzyl thiol in anhydrous DMF at 60–70°C for 6–8 hours .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity . Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy:

- 1H/13C NMR: Identify substitution patterns (e.g., 4-chlorobenzyl protons at δ 4.5–4.7 ppm, purine carbonyl carbons at δ 160–170 ppm) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the purine-thioether region .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether coupling step?

Methodological Approach:

- Design of Experiments (DoE): Use factorial design to test variables: stoichiometry (1.2–1.5 equiv thiol), temperature (50–80°C), and solvent polarity (DMF vs. DMSO) .

- Statistical Modeling: Apply response surface methodology (RSM) to identify optimal conditions. For example, 1.3 equiv thiol in DMF at 70°C maximizes yield (82–85%) while minimizing byproducts . Troubleshooting: Monitor reaction progress via TLC (Rf 0.4 in ethyl acetate) and quench unreacted thiol with iodine .

Q. How should crystallographers resolve discrepancies in hydrogen-bonding patterns observed in X-ray structures?

- Data Analysis: Use SHELXL for refinement, focusing on anisotropic displacement parameters to distinguish true H-bonds from thermal motion artifacts .

- Graph Set Analysis: Apply Etter’s rules to classify H-bond motifs (e.g., R²₂(8) rings) and compare with analogous purine derivatives .

- Validation: Cross-validate with DFT-calculated H-bond energies (e.g., at B3LYP/6-31G* level) to resolve conflicting assignments .

Q. What strategies address contradictions in reported biological activity data for structural analogs?

- Comparative SAR Studies: Systematically modify substituents (e.g., 4-Cl vs. 4-F benzyl groups) and assay against standardized microbial strains (e.g., S. aureus ATCC 25923) .

- Mechanistic Validation: Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to target enzymes (e.g., dihydrofolate reductase) .

- Statistical Rigor: Apply ANOVA to assess significance of activity differences across analogs (p < 0.05 threshold) .

Methodological Resources

Q. Which computational tools are recommended for predicting solubility and bioavailability?

- Software: Use Schrödinger’s QikProp to calculate logP (2.1–2.5), solubility (LogS ≈ -4.2), and Caco-2 permeability .

- Validation: Compare predictions with experimental shake-flask solubility measurements in PBS (pH 7.4) .

Q. How can researchers validate proposed metabolic pathways for this compound?

- In Vitro Models: Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS (Q-TOF instrument) .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD3-group at methyl position) to track metabolic cleavage sites .

Data Contradiction Analysis

Q. How to reconcile conflicting cytotoxicity data across cell lines?

- Standardization: Use NCI-60 cell line panel under uniform conditions (e.g., 48-h exposure, MTT assay) .

- Mechanistic Profiling: Perform transcriptomics (RNA-seq) to identify cell-line-specific expression of target proteins (e.g., topoisomerase II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.